molecular formula C7H9BF3N B7943602 (Benzylammonio)trifluoroborate

(Benzylammonio)trifluoroborate

Cat. No.: B7943602
M. Wt: 174.96 g/mol
InChI Key: QCQQQJDPQLJAHS-UHFFFAOYSA-N
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Description

(Benzylammonio)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. It is a member of the organotrifluoroborate family, which are known for their stability and ease of handling. These compounds are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (Benzylammonio)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as: [ \text{RB(OH)₂} + \text{KHF₂} \rightarrow \text{K[RBF₃]} + \text{H₂O} ] This method is safe, rapid, and scalable, providing good to excellent yields of analytically pure product .

Industrial Production Methods: Industrial production of organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The scalability of the process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: (Benzylammonio)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (Benzylammonio)trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

    Potassium Trifluoroborate: Similar in structure but with potassium as the cation.

    Sodium Trifluoroborate: Similar but with sodium as the cation.

    Lithium Trifluoroborate: Similar but with lithium as the cation.

Uniqueness: (Benzylammonio)trifluoroborate is unique due to its specific cation, which can influence its reactivity and stability. The presence of the benzylammonio group can provide additional functionalization opportunities, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(benzylazaniumyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BF3N/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQQJDPQLJAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([NH2+]CC1=CC=CC=C1)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-99-1
Record name (T-4)-(Benzenemethanamine)trifluoroboron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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